![molecular formula C24H18N4O B2758444 {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone CAS No. 956964-70-8](/img/structure/B2758444.png)
{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone
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Overview
Description
The compound {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone
is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrazole ring, and a phenyl ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates . The synthesis of these compounds involves several steps, each of which needs to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The compound{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone
can participate in various chemical reactions due to the presence of reactive functional groups. For example, the benzimidazole ring can undergo reactions with electrophiles, nucleophiles, and radicals . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the types of functional groups it contains. For example, the presence of polar functional groups suggests that it is likely to be soluble in polar solvents . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.Scientific Research Applications
Anticancer Therapy
The compound could potentially be used in anticancer therapy. The epidermal growth factor receptor (EGFR) enzyme plays a critical role in governing the cell cycle, positioning it as a promising target for the development of anticancer drugs .
Antibacterial Activity
The compound has shown considerable antibacterial activity against S. typhi . Additionally, derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
Antimycobacterial Activity
Some derivatives of the compound showed potent antimycobacterial activity against Mycobacterium tuberculosis strain .
Drug Discovery
The compound has found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Organic Synthesis
The compound can be used in organic synthesis, especially in the synthesis of 1,2,3-triazoles .
Chemical Biology
The compound has applications in chemical biology, particularly in the development of new drugs .
Fluorescent Imaging
The compound can be used in fluorescent imaging, a technique used to visualize cellular and subcellular structures within living cells .
Materials Science
The compound has applications in materials science, particularly in the development of new materials with unique properties .
Mechanism of Action
Target of Action
It is known that benzimidazole and pyrazole moieties, which are integral parts of this compound, have been associated with a wide range of pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Compounds containing benzimidazole and pyrazole moieties are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Benzimidazole and pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with benzimidazole and pyrazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-17-6-8-19(9-7-17)24(29)28-15-14-21(26-28)18-10-12-20(13-11-18)27-16-25-22-4-2-3-5-23(22)27/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXONGRGUOOIJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone |
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